molecular formula C21H27NO9 B3039919 (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate CAS No. 141019-71-8

(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate

Cat. No.: B3039919
CAS No.: 141019-71-8
M. Wt: 437.4 g/mol
InChI Key: IDEBBPWXWFHKBU-UHFFFAOYSA-N
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Description

The compound (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, acetyloxy, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by acylation and subsequent deprotection steps. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or acetyloxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for constructing various organic compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and acetyloxy groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The phenylmethoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl)methyl acetate: Similar structure but lacks the phenyl group, which may affect its reactivity and biological activity.

    (5-acetamido-3,4-diacetyloxy-6-ethoxyoxan-2-yl)methyl acetate: Contains an ethoxy group instead of a phenylmethoxy group, leading to different chemical properties and applications.

Uniqueness

The presence of the phenylmethoxy group in (5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEBBPWXWFHKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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